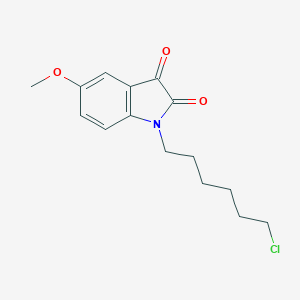
1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione, also known as JWH-122, is a synthetic cannabinoid that is structurally similar to the psychoactive compound found in marijuana. It was first synthesized by John W. Huffman in 2008 as part of his research into the structure-activity relationship of cannabinoids. JWH-122 has been found to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for the psychoactive effects of marijuana.
Wirkmechanismus
1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione acts on the endocannabinoid system by binding to the CB1 and CB2 receptors, which are located throughout the body. This binding results in the activation of the receptors and the release of various neurotransmitters, including dopamine, serotonin, and GABA. The exact mechanism of action of 1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione is not fully understood, but it is believed to modulate the activity of the endocannabinoid system in a manner similar to that of natural cannabinoids.
Biochemical and Physiological Effects:
1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione has been found to have a wide range of biochemical and physiological effects. It has been shown to induce hypothermia, decrease locomotor activity, and decrease pain sensitivity in animal models. It has also been found to have anxiolytic and antidepressant effects, as well as potential neuroprotective properties. 1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione has been studied for its potential therapeutic applications in the treatment of various medical conditions, including chronic pain, anxiety, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione has several advantages as a research tool. It has a high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in marijuana. Additionally, the long-term effects of 1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione on human health are not well understood, and further research is needed to fully understand its potential risks and benefits.
Zukünftige Richtungen
There are several future directions for research on 1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione and synthetic cannabinoids in general. One area of interest is the potential therapeutic applications of these compounds in the treatment of various medical conditions, including chronic pain, anxiety, and depression. Another area of research is the potential risks associated with the use of synthetic cannabinoids, particularly in the long term. Further studies are needed to fully understand the biochemical and physiological effects of 1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione and other synthetic cannabinoids, as well as their potential risks and benefits.
Synthesemethoden
The synthesis of 1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione involves several steps, starting with the reaction of 1-(6-chlorohexyl)-5-methoxy-1H-indole with lithium diisopropylamide (LDA) to form the corresponding enolate. This intermediate is then reacted with 3,4-dimethylbenzoyl chloride to form the final product. The synthesis of 1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione is complex and requires advanced organic chemistry techniques.
Wissenschaftliche Forschungsanwendungen
1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione has been used extensively in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been found to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, mood, appetite, and other physiological processes. 1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione has been used to study the effects of synthetic cannabinoids on the brain, as well as their potential therapeutic applications in the treatment of various medical conditions.
Eigenschaften
Produktname |
1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione |
|---|---|
Molekularformel |
C15H18ClNO3 |
Molekulargewicht |
295.76 g/mol |
IUPAC-Name |
1-(6-chlorohexyl)-5-methoxyindole-2,3-dione |
InChI |
InChI=1S/C15H18ClNO3/c1-20-11-6-7-13-12(10-11)14(18)15(19)17(13)9-5-3-2-4-8-16/h6-7,10H,2-5,8-9H2,1H3 |
InChI-Schlüssel |
YHAHDITXFJOWFP-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N(C(=O)C2=O)CCCCCCCl |
Kanonische SMILES |
COC1=CC2=C(C=C1)N(C(=O)C2=O)CCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B288864.png)
![Ethyl 5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B288865.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B288866.png)
![3-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B288879.png)

![3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B288885.png)



![N-(4-methylphenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]amine](/img/structure/B288893.png)
![1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B288895.png)
